molecular formula C18H16O6 B1400424 (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1254339-38-2

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B1400424
M. Wt: 328.3 g/mol
InChI Key: UPUQTVGALNGZDP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids . It is a brown solid and its molecular formula is C15H10O3 .


Synthesis Analysis

The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives . A convenient metal-free cyclization of ortho -hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .


Molecular Structure Analysis

The molecular weight of this compound is 238.24 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives .


Physical And Chemical Properties Analysis

This compound is a brown solid . Its melting point is between 123–135 °C . The molecular formula is C15H10O3 .

Scientific Research Applications

Summary:

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone has shown promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Compound 36, a derivative of 5-HTM, demonstrated significant cell growth inhibition across different cancer types.

Results:

  • Compound 36 exhibited substantial inhibition rates in different cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Applications

Summary:

Benzofuran compounds, including 5-HTM derivatives, have displayed antimicrobial activity. Researchers have explored their effects against bacteria and other pathogens .

Results:

  • Some 5-HTM derivatives exhibit potent antibacterial effects, making them potential candidates for novel antimicrobial agents .

Drug Lead Compound Exploration

Summary:

Due to its biological activities, 5-HTM and its derivatives are considered natural drug lead compounds. Researchers have explored their potential as therapeutic agents for various diseases, including hepatitis C .

Outcomes:

  • Novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity have been discovered .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)17(20)13-9-24-14-5-4-11(19)8-12(13)14/h4-9,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQTVGALNGZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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